molecular formula C10H20ClF2N B2759965 4,4-Difluoro-1-(2-methylpropyl)cyclohexan-1-amine hydrochloride CAS No. 1380300-82-2

4,4-Difluoro-1-(2-methylpropyl)cyclohexan-1-amine hydrochloride

Cat. No.: B2759965
CAS No.: 1380300-82-2
M. Wt: 227.72
InChI Key: NACDBXPGIAGMRP-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(2-methylpropyl)cyclohexan-1-amine hydrochloride is a fluorinated cyclohexylamine derivative characterized by a 2-methylpropyl (isobutyl) substituent and two fluorine atoms at the 4,4-positions of the cyclohexane ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications.

Properties

IUPAC Name

4,4-difluoro-1-(2-methylpropyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F2N.ClH/c1-8(2)7-9(13)3-5-10(11,12)6-4-9;/h8H,3-7,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACDBXPGIAGMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCC(CC1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis via Chlorination

The synthesis begins with the preparation of 4,4-difluorocyclohexanecarbonyl chloride, a key intermediate. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are employed as chlorinating agents under anhydrous conditions. For example, reacting 4,4-difluorocyclohexanecarboxylic acid with excess thionyl chloride in dichloromethane at 40–60°C for 4–6 hours achieves near-quantitative conversion to the acyl chloride.

Reaction Conditions:

Parameter Specification
Chlorinating Agent Thionyl chloride (2.5 equiv)
Solvent Dichloromethane
Temperature 40–60°C
Duration 4–6 hours

This step is critical for activating the carbonyl group for subsequent amidation.

Ammonolysis Reaction

The acyl chloride intermediate undergoes ammonolysis to form 4,4-difluorocyclohexanecarboxamide. Gaseous ammonia or aqueous ammonium hydroxide is introduced to a cooled (0–5°C) solution of the acyl chloride in tetrahydrofuran (THF). A molar ratio of 1:3 (acyl chloride:NH₃) ensures complete conversion, yielding the carboxamide as a crystalline solid.

Key Considerations:

  • Excess ammonia neutralizes HCl byproducts, preventing side reactions.
  • Slow addition of ammonia prevents exothermic runaway reactions.

Reduction to Primary Amine

The carboxamide is reduced to the primary amine using LiAlH₄ in a mixed solvent system. A representative protocol involves dissolving 4,4-difluorocyclohexanecarboxamide in a 3:1 mixture of THF and toluene, followed by dropwise addition of a 15 wt% LiAlH₄ solution at 0°C. The reaction is warmed to 70°C for 12 hours, achieving >85% yield of 4,4-difluorocyclohexylmethylamine.

Optimized Reduction Parameters:

Parameter Specification
Reducing Agent LiAlH₄ (2.2 equiv)
Solvent THF:Toluene (3:1 v/v)
Temperature 0°C → 70°C (gradual)
Duration 12 hours

Hydrochlorination

The free amine is converted to its hydrochloride salt by treating with hydrochloric acid (HCl) in diethyl ether. Stoichiometric HCl (1.1 equiv) is added dropwise to a chilled (0°C) amine solution, precipitating the hydrochloride salt as a white solid. Filtration and drying under vacuum yield the final product with ≥98% purity.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent profoundly impacts reaction efficiency:

  • THF/Toluene Mixtures : Enhance LiAlH₄ solubility while moderating reductant reactivity, reducing side reactions such as over-reduction or ether cleavage.
  • Diethyl Ether : Preferred for hydrochlorination due to low polarity, promoting salt precipitation.

Temperature and Stoichiometry

  • Reduction Step : Excess LiAlH₄ (2.2 equiv) ensures complete conversion of the carboxamide. Substoichiometric amounts (<1.5 equiv) result in residual starting material.
  • Low-Temperature Ammonolysis : Maintaining 0–5°C during NH₃ addition minimizes imide byproduct formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.45–1.62 (m, 4H, cyclohexane CH₂), 2.15–2.30 (m, 2H, CH₂NH₂), 2.95 (d, J = 6.5 Hz, 2H, CH₂CH(CH₃)₂), 1.85 (m, 1H, CH(CH₃)₂).
  • ¹⁹F NMR (376 MHz, D₂O) : δ -112.5 (s, 2F, CF₂).

Physicochemical Properties

Property Value
Molecular Weight 227.72 g/mol
Melting Point 198–202°C
Solubility >50 mg/mL in H₂O

Comparative Analysis of Methodologies

Alternative routes, such as reductive amination of 4,4-difluorocyclohexanone with isobutylamine, have been explored but suffer from lower yields (60–70%) due to competing imine formation. The carboxamide reduction pathway remains superior, offering scalability and reproducibility.

Challenges and Troubleshooting

  • LiAlH₄ Handling : Moisture-sensitive; reactions require strict anhydrous conditions.
  • Byproduct Formation : Over-reduction to cyclohexane derivatives occurs at temperatures >80°C.
  • Purification : Recrystallization from ethanol/water (1:3) removes residual Li salts.

Applications and Implications

This compound serves as a key intermediate for:

  • Pharmaceuticals : Antiviral and antidepressant agents leveraging fluorine’s metabolic stability.
  • Agrochemicals : Fluorinated pesticides with enhanced environmental persistence.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-(2-methylpropyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as halides, hydroxides, or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, hydroxides, amines

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that 4,4-Difluoro-1-(2-methylpropyl)cyclohexan-1-amine hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated its efficacy against breast cancer cells (MCF-7):

Parameter Value
IC50 Value1.30 µM
Mechanism of ActionInduces apoptosis and cell cycle arrest

The compound's ability to induce DNA damage and inhibit cyclin-dependent kinases (CDKs) is crucial for its antiproliferative activity, making it a candidate for further development in cancer therapy.

2. Neuropharmacological Effects

Fluorinated amines, including this compound, have been studied for their potential to modulate monoamine oxidase (MAO) activity. This modulation can influence the metabolism of neurotransmitters such as dopamine and serotonin, suggesting possible applications in treating mood disorders and neurodegenerative diseases.

Agrochemical Applications

3. Insecticidal Properties

Preliminary studies have suggested that similar fluorinated compounds demonstrate insecticidal activity against agricultural pests. The unique structure of this compound may enhance its effectiveness as an agrochemical agent.

Material Science Applications

4. Polymer Synthesis

The compound's fluorinated nature can improve the thermal stability and chemical resistance of polymers. Its incorporation into polymer matrices is being explored to develop advanced materials with enhanced properties for industrial applications.

Case Studies

Case Study 1: Breast Cancer Research

A study conducted by a research team evaluated the anticancer properties of this compound on MCF-7 cells:

  • Objective: Assess cytotoxicity and mechanism of action.
  • Findings: The compound exhibited a potent IC50 value of 1.30 µM compared to standard treatments like SAHA (17.25 µM).

Case Study 2: Neuropharmacological Studies

Research into similar fluorinated compounds has shown their ability to modulate MAO activity:

  • Objective: Investigate effects on neurotransmitter metabolism.
  • Findings: Compounds demonstrated significant alterations in dopamine and serotonin levels, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(2-methylpropyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride

  • Substituent : 2-fluorophenylmethyl group.
  • Molecular Weight : 279.73 g/mol .
  • This may enhance binding to aromatic receptor pockets but reduce metabolic stability due to oxidative susceptibility .

4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride

  • Substituent : 2-methoxyethyl group.
  • Molecular Formula: C₉H₁₇F₂NO·ClH .
  • The ether linkage may also confer flexibility in molecular interactions .

4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride

  • Substituent : Trifluoromethyl group.
  • Features : The electron-withdrawing trifluoromethyl group increases electronegativity and metabolic resistance, making it suitable for applications requiring prolonged half-lives. However, its bulkiness may hinder receptor binding .

Functional Analogues with Shared Pharmacological Moieties

Sibutramine Hydrochloride

  • Structure : Cyclobutanemethanamine core with a 4-chlorophenyl and isobutyl group.
  • Molecular Weight : 334.32 g/mol (anhydrous) .
  • Pharmacological Relevance: A serotonin-norepinephrine reuptake inhibitor (appetite suppressant). cyclohexane core alters conformational stability .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Substituent Polarity Potential Applications
Target Compound ~226.45* 2-methylpropyl (isobutyl) Moderate CNS modulation, metabolic research
4,4-Difluoro-1-[(2-FPh)methyl]-CHX·HCl 279.73 2-fluorophenylmethyl Low Receptor-targeted drug discovery
4,4-Difluoro-1-(2-methoxyethyl)-CHX·HCl ~229.45* 2-methoxyethyl High Solubility-driven formulations
Sibutramine HCl 334.32 4-chlorophenyl, isobutyl Moderate Appetite suppression (historical use)

*Calculated based on molecular formula.

  • Lipophilicity : The target compound’s isobutyl group confers moderate lipophilicity, balancing membrane permeability and solubility. Fluorophenyl analogs are more lipophilic, while methoxyethyl derivatives are hydrophilic .
  • Metabolic Stability : Fluorine atoms at the 4,4-positions likely enhance metabolic stability across all analogs by resisting oxidation. The trifluoromethyl group offers additional protection .

Q & A

Q. What are the key physicochemical properties of 4,4-Difluoro-1-(2-methylpropyl)cyclohexan-1-amine hydrochloride, and how do they influence experimental design?

  • Methodological Answer : The compound's molecular formula (C₁₀H₁₉ClF₂N ) and molecular weight (~235.7 g/mol) dictate solubility, stability, and reactivity. Key properties include:
PropertyValue/DescriptionSource
SolubilityEnhanced in polar solvents (due to HCl salt)
Storage ConditionsRoom temperature (dry, inert atmosphere)
StabilitySensitive to moisture and oxidation
These properties necessitate anhydrous reaction conditions and analytical techniques like NMR to monitor degradation.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm cyclohexane ring substitution patterns and fluorine coupling. Mass spectrometry (MS) verifies molecular weight, while HPLC assesses purity (>95% by area under the curve). For example, similar fluorinated amines require deuterated solvents (e.g., DMSO-d₆) for NMR analysis .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Follow H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) hazard codes. Use PPE (gloves, goggles), fume hoods, and respiratory protection for aerosolized particles. Emergency protocols include rinsing exposed areas with water and consulting SDS documentation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step protocols?

  • Methodological Answer : Optimize fluorination steps using KHF₂ or Selectfluor® to improve regioselectivity. Monitor intermediates via TLC or GC-MS . For HCl salt formation, control pH during amine neutralization (target pH 4–6) to maximize crystallization yield .

Q. What strategies resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?

  • Methodological Answer : Conduct dose-response assays under standardized conditions (pH, temperature, solvent). Use radioligand binding assays for receptor affinity and kinetic enzyme assays (e.g., stopped-flow spectrophotometry) to differentiate mechanisms. Cross-validate with structurally analogous compounds (e.g., 4-methylphenyl cyclopropanamine derivatives) .

Q. How can computational modeling predict this compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model ligand-enzyme interactions. Focus on fluorine’s electronegativity and steric effects from the 2-methylpropyl group. Validate predictions with in vitro CYP450 inhibition assays using human liver microsomes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

  • Methodological Answer : Replicate experiments using standardized solvents (e.g., USP-grade DMSO or PBS). Characterize polymorphic forms via X-ray crystallography or DSC to identify hydrate/anhydrate differences. Compare with structurally similar hydrochlorides (e.g., 1-cyclopropyl-2-methylpropan-1-amine HCl) .

Experimental Design Considerations

Q. What analytical techniques are most effective for quantifying degradation products during stability studies?

  • Methodological Answer : Use LC-MS/MS to detect trace impurities (e.g., hydrolyzed amines or defluorinated byproducts). Accelerated stability testing (40°C/75% RH) over 4 weeks can predict shelf-life. Reference ICH Q1A(R2) guidelines for protocol design .

Theoretical Framework Integration

Q. How can Hammett constants or steric parameters guide derivatization of this compound for enhanced bioactivity?

  • Methodological Answer : Apply Hammett σ values to predict electronic effects of substituents on the cyclohexane ring. Use Taft steric parameters to evaluate bulkiness of the 2-methylpropyl group. Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) to test theoretical predictions .

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